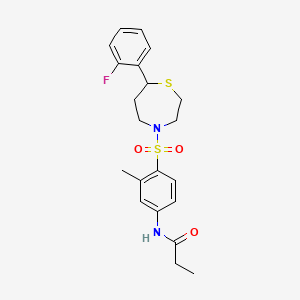

N-(4-((7-(2-fluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3-methylphenyl)propionamide

Description

"N-(4-((7-(2-fluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3-methylphenyl)propionamide" is a synthetic small molecule characterized by a unique heterocyclic scaffold. Its core structure includes a 1,4-thiazepane ring (a seven-membered ring containing sulfur and nitrogen), substituted with a 2-fluorophenyl group at the 7-position and a sulfonyl moiety at the 4-position. The sulfonyl group bridges the thiazepane ring to a 3-methylphenyl unit, which is further functionalized with a propionamide group.

Properties

IUPAC Name |

N-[4-[[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]sulfonyl]-3-methylphenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN2O3S2/c1-3-21(25)23-16-8-9-20(15(2)14-16)29(26,27)24-11-10-19(28-13-12-24)17-6-4-5-7-18(17)22/h4-9,14,19H,3,10-13H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQJKXWANPCIALI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)N2CCC(SCC2)C3=CC=CC=C3F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-((7-(2-fluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3-methylphenyl)propionamide is a complex organic compound characterized by its unique structural features, including a thiazepane ring, a sulfonyl group, and a propionamide moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of serotonin receptor subtypes and its implications in oncology.

Chemical Structure and Properties

- Molecular Formula : C19H22FN3O2S

- Molecular Weight : 375.45 g/mol

- Structural Features :

- Thiazepane ring

- Sulfonamide linkage

- Aromatic rings contributing to biological interactions

While specific mechanisms of action for this compound remain largely unexplored, preliminary studies suggest potential interactions with various biological targets. Notably, the compound may inhibit the 5-hydroxytryptamine receptor 1D (5-HTR1D) , which plays a critical role in mood regulation and pain perception. This receptor interaction could position the compound as a candidate for treating mood disorders and certain pain syndromes.

Anticancer Properties

Research indicates that this compound exhibits significant activity against various cancer cell lines. This suggests a potential therapeutic application in oncology. The exact pathways through which this compound exerts its anticancer effects are still under investigation but may involve modulation of cell proliferation and apoptosis.

Serotonin Receptor Interaction

The compound's interaction with serotonin receptors, particularly 5-HTR1D, suggests potential antidepressant effects. Such activity could be beneficial in developing new treatments for depression and anxiety disorders.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. Below is a comparison table highlighting their biological activities:

| Compound Name | Structural Highlights | Biological Activity |

|---|---|---|

| 5-Hydroxytryptamine Receptor 1D Inhibitors | Contains similar amide and aromatic structures | Potential antidepressant effects |

| Famotidine Sulfamoyl Propanamide | Features a sulfonamide group | Antihistamine properties |

| Thiazepane Derivatives | Includes thiazepane rings but varies in substituents | Various biological activities including antimicrobial |

This comparative analysis illustrates the diverse pharmacological profiles that can arise from similar structural motifs.

Preliminary Studies

Initial studies have indicated that this compound shows promise as an effective inhibitor of cancer cell growth. For example, in vitro assays demonstrated significant cytotoxicity against several cancer cell lines, suggesting its potential as an anticancer agent.

Ongoing Research

Ongoing research is focused on elucidating the precise mechanisms through which this compound interacts with biological systems. Current studies aim to identify specific molecular targets and pathways affected by the compound, which may lead to further therapeutic applications.

Comparison with Similar Compounds

Structural Analogues and Key Features

The compound shares structural motifs with several classes of molecules documented in the literature. Below is a comparative analysis based on the provided evidence:

Table 1: Structural and Functional Comparison with Analogues

Key Comparisons

Heterocyclic Scaffolds

- Thiazepane vs. Thiazole/Triazole/Oxadiazole : The target compound’s seven-membered thiazepane ring may confer greater conformational flexibility compared to the five-membered thiazole () or triazole () systems. Larger rings often enhance binding pocket compatibility in enzymes like HDACs or BRAF kinases .

- Sulfonyl vs. Sulfanyl : The sulfonyl group in the target compound and –2 analogues improves solubility and hydrogen-bonding capacity compared to sulfanyl groups in compounds, which may prioritize hydrophobic interactions .

Fluorinated Substituents

- The 2-fluorophenyl group in the target compound mirrors the 2,4-difluorophenyl and 2,6-difluorophenylsulfonamido groups in –2. Fluorine enhances metabolic stability and binding affinity via hydrophobic and electrostatic effects, a feature critical in kinase inhibitors (e.g., BRAF-targeting compounds in ) .

Pharmacological Implications

- compounds (e.g., 14f, 14g) demonstrate dual BRAF/HDAC inhibition, with IC50 values in the nanomolar range.

- ’s triazole-thiones (7–9) emphasize tautomeric stability (thione form predominates), whereas the target compound’s rigid sulfonyl linkage may reduce metabolic degradation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.